Asenapine 11-Hydroxysulfate is a metabolite of the antipsychotic drug Asenapine. A metabolite is a substance produced by the body as it breaks down a drug. In this case, Asenapine 11-Hydroxysulfate is formed when the liver metabolizes Asenapine.
Asenapine 11-Hydroxysulfate is a relatively new compound, and there is limited scientific research available specifically on this molecule. Most research involving Asenapine 11-Hydroxysulfate focuses on its role as a metabolite of Asenapine. Studies investigate how efficiently the body metabolizes Asenapine into Asenapine 11-Hydroxysulfate, and how this metabolite may influence the overall effects of the parent drug [].
While Asenapine 11-Hydroxysulfate itself is not currently a therapeutic agent, some researchers are interested in its potential pharmacological properties. Because it is a metabolite of an antipsychotic drug, there is some interest in whether Asenapine 11-Hydroxysulfate might have its own pharmacological effects. Additionally, some researchers are interested in understanding how the presence of Asenapine 11-Hydroxysulfate might influence the way the body absorbs and eliminates Asenapine, which could be important for understanding how Asenapine functions in the body [].
Asenapine 11-Hydroxysulfate is a metabolite of asenapine, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. Asenapine itself is chemically characterized as trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. The molecular formula of asenapine is with a molecular weight of approximately 285.77 g/mol. Asenapine 11-Hydroxysulfate is formed through metabolic processes involving hydroxylation and sulfation, contributing to the pharmacokinetics and pharmacodynamics of asenapine in clinical settings .
Asenapine 11-Hydroxysulfate exhibits reduced biological activity compared to its parent compound, asenapine. While asenapine acts as an antagonist at several neurotransmitter receptors (including serotonin and dopamine receptors), its metabolites generally show diminished receptor affinity and efficacy. This metabolic conversion is significant for understanding the pharmacological profile of asenapine and its therapeutic effects in patients with psychiatric disorders .
The synthesis of asenapine 11-Hydroxysulfate typically involves:
Research has indicated that these metabolic pathways are crucial for the formation of various metabolites, including asenapine 11-hydroxysulfate, during hepatic metabolism .
Asenapine 11-Hydroxysulfate is primarily studied for its role in understanding the pharmacokinetics of asenapine. While it does not have direct therapeutic applications on its own, studying this metabolite helps in:
Several compounds are structurally or functionally similar to asenapine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Clozapine | Atypical Antipsychotic | Schizophrenia | Effective in treatment-resistant schizophrenia |
Olanzapine | Atypical Antipsychotic | Schizophrenia, Bipolar Disorder | High affinity for serotonin receptors |
Quetiapine | Atypical Antipsychotic | Schizophrenia, Bipolar Disorder | Sedative properties due to histamine antagonism |
Lurasidone | Atypical Antipsychotic | Schizophrenia, Bipolar Depression | Lower risk of metabolic side effects |
Asenapine distinguishes itself from these compounds through its unique sublingual administration route and rapid absorption characteristics. Its specific receptor binding profile also contributes to its distinct therapeutic effects compared to other atypical antipsychotics .